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Abstract

Saredutant (SR 48968) is a potent and selective, non-peptide antagonist of the neurokinin-2
(NK2) receptor. Developed by Sanofi-Aventis, it was investigated primarily for the treatment of
major depressive disorder (MDD) and anxiety disorders. The rationale for its development was
based on the hypothesis that antagonism of the NK2 receptor, a key component of the
tachykinin neuropeptide system, could modulate stress responses and exert antidepressant
and anxiolytic effects. Saredutant progressed to Phase Il clinical trials, a significant milestone
in drug development. However, in May 2009, Sanofi-Aventis announced the discontinuation of
its development for MDD. This whitepaper provides an in-depth technical guide to the
investigational history of Saredutant, summarizing its mechanism of action, preclinical findings,
and clinical trial designs. All quantitative data from key cited studies are presented in structured
tables, and detailed experimental methodologies are provided. Additionally, key signaling
pathways and experimental workflows are visualized using the DOT language for clear
illustration.

Introduction

Saredutant, chemically known as N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)- 2-(3,4-
dichlorophenyl)butyl]-N-methylbenzamide, is a selective antagonist of the neurokinin-2 (NK2)
receptor[1]. The tachykinin family of neuropeptides, which includes Substance P (SP),
Neurokinin A (NKA), and Neurokinin B (NKB), and their respective receptors (NK1, NK2, and
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NK3) are widely distributed in the central and peripheral nervous systems. They are implicated
in a variety of physiological and pathological processes, including inflammation, pain, and
mood regulation. Saredutant's development was centered on the hypothesis that by blocking
the action of NKA at the NK2 receptor, it could offer a novel therapeutic approach for
depression and anxiety[2].

Mechanism of Action: NK2 Receptor Antagonism

Saredutant functions by competitively binding to and blocking the NK2 receptor, thereby
preventing the endogenous ligand, Neurokinin A (NKA), from activating it[2]. The NK2 receptor
is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

Signaling Pathway

Activation of the NK2 receptor by NKA initiates a downstream signaling cascade. As a GQ-
coupled receptor, it activates phospholipase C (PLC), which then hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic
reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the
elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately
lead to various cellular responses. By blocking this initial step, Saredutant inhibits the entire
downstream cascade.
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Caption: Saredutant's mechanism of action via NK2 receptor signaling.

Preclinical Investigational History

Saredutant demonstrated antidepressant- and anxiolytic-like effects in various rodent models.
Key preclinical studies provided the foundational evidence for its progression into clinical trials.

Animal Models of Depression and Anxiety

The Forced Swim Test is a widely used behavioral model to screen for potential antidepressant
activity. A reduction in immobility time is indicative of an antidepressant-like effect.

Table 1: Effect of Saredutant in the Forced Swim Test in Flinders Sensitive Line (FSL) Rats
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Treatment Group Dose (mg/kg) Immobility Time (seconds)
Vehicle - Data not specified

Saredutant 1 No significant effect
Saredutant 3 Significantly reduced
Saredutant 10 Significantly reduced
Desipramine (Active Control) 5 Significantly reduced

Data adapted from a study in a genetic animal model of depression, the Flinders Sensitive Line
(FSL) rat. The study reported that saredutant at 3 and 10 mg/kg significantly reduced

immobility.

The social interaction test is used to assess anxiety-like behavior in rodents. An increase in

social interaction time suggests an anxiolytic-like effect.

Table 2: Effect of Saredutant in the Social Interaction Test in Flinders Sensitive Line (FSL)
Rats

Treatment Group Dose (mg/kg) Social Interaction Time
Vehicle - Data not specified
Saredutant 10 Significantly increased
Desipramine (Active Control) 5 Significantly increased

Data adapted from a study in FSL rats, which reported that saredutant at 10 mg/kg increased
social interaction.

Experimental Protocols

The following is a representative protocol for the Forced Swim Test based on common

laboratory practices.
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Caption: Experimental workflow for the Forced Swim Test.

Methodology Detalils:
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e Apparatus: A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter) is
filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail
or hind limbs.

e Procedure:

o Day 1 (Pre-test): Each animal is individually placed in the cylinder for a 15-minute session.
This initial exposure is to induce a state of behavioral despair.

o Day 2 (Test): 24 hours after the pre-test, the animals are treated with Saredutant, a
reference antidepressant, or vehicle. Following the appropriate absorption time, they are
placed back in the cylinder for a 5-minute test session.

o Data Analysis: The 5-minute test session is recorded, and the duration of immobility (the
animal makes only the minimal movements necessary to keep its head above water) is
scored by a trained observer blinded to the treatment conditions.

The following is a representative protocol for the Social Interaction Test.
Methodology Details:

e Apparatus: A novel, neutral arena (e.g., an open-field box) that is unfamiliar to both test
animals.

e Procedure:
o The test animal is paired with an unfamiliar partner of the same sex and strain.
o The pair is placed in the arena for a defined period (e.g., 10 minutes).

o Data Analysis: The session is videotaped, and the cumulative time spent in active social
behaviors (e.g., sniffing, grooming, following) is scored by a trained observer.

Clinical Investigational History

Saredutant underwent a comprehensive clinical development program, reaching Phase I
trials for Major Depressive Disorder and Generalized Anxiety Disorder.
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Phase Ill Clinical Trial Program

Several Phase 1l studies were initiated to evaluate the efficacy and safety of Saredutant.
While the development was ultimately discontinued, the design of these trials provides valuable

insight into the clinical investigation of novel antidepressants.

Table 3: Overview of Key Saredutant Phase Il Clinical Trials for Depression
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ClinicalTrial .
) . . Primary
s.gov Title Condition Intervention Status
. Outcome
Identifier
An Eight- Change from
week Study baseline in
to Evaluate Mai Saredutant Hamilton
ajor
NCT0025061 the Efficacy : ] 100 mg, Depression
Depressive ) Completed
4 and Safety of ) Placebo, Rating Scale
_ Disorder _
Saredutant in Paroxetine (HAM-D) total
Patients With score at Day
Depression|[3] 56
An Eight-
week Study
of Saredutant Saredutant
and 100 mg +
Escitalopram Major Escitalopram Efficacy of
NCT0053162 _ T
) as Depressive 10 mg, combination Completed
Combination Disorder Placebo + therapy
Treatment for Escitalopram
Major 10 mg
Depressive
Disorder[4]
An Eight-
Week Study
Change from
to Evaluate ] Saredutant o
] Major baseline in
NCT0025062 the Efficacy ] 100 mg,
Depressive HAM-D total Completed
7 and Safety of ) Placebo,
] Disorder ] score at Day
Saredutant in Paroxetine 56
Patients With
Depression
NCT0025065 A Fifty-two- Major Saredutant Long-term Completed
3 week Study Depressive 100 mg safety and
to Evaluate Disorder (Open-label) tolerability
the Safety of
Saredutant in
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Adult and
Elderly
Patients With

Depression

Note: Despite the completion of these trials, detailed quantitative results are not widely
available in the public domain.

Clinical Trial Experimental Protocol: A Representative
Phase lll Design (based on NCT00250614)

The following diagram illustrates a typical workflow for a Phase Il clinical trial for an
antidepressant, based on the publicly available information for Saredutant's trials.
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Caption: A representative Phase Il clinical trial workflow for Saredutant.

Methodology Details:
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o Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled
parallel-group study.

o Patient Population: Adult patients diagnosed with Major Depressive Disorder according to
DSM-IV criteria, with a minimum baseline score on a standardized depression rating scale
(e.g., HAM-D = 20).

e Treatment Arms:
o Saredutant (e.g., 100 mg once daily)
o Placebo
o Active Comparator (e.g., an approved SSRI like Paroxetine)

o Primary Efficacy Endpoint: The change from baseline to the end of the treatment period
(e.g., 8 weeks) in the total score of the Hamilton Depression Rating Scale (HAM-D).

o Secondary Efficacy Endpoints: May include changes in other depression and anxiety scales
(e.g., Montgomery-Asberg Depression Rating Scale (MADRS), Clinical Global Impression
(CGI) scale), and measures of quality of life and disability.

o Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGS),
and clinical laboratory tests throughout the study.

Discontinuation and Future Directions

In May 2009, Sanofi-Aventis officially announced the cessation of the research and
development program for Saredutant for the treatment of major depressive disorder. The
specific reasons for this decision have not been made public in detail, but in the highly
competitive and challenging field of antidepressant drug development, reasons can range from
insufficient efficacy compared to existing treatments, an unfavorable side-effect profile, or
strategic business decisions.

The investigation of tachykinin receptor antagonists for psychiatric disorders has yielded mixed
results. While the NK1 receptor antagonist Aprepitant also failed to show efficacy in depression,
the exploration of this and other neuropeptide systems continues to be an area of interest for
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novel drug discovery in neuroscience. The comprehensive preclinical and clinical data
generated during the development of Saredutant, though ultimately not leading to a marketed
product, contributes valuable knowledge to the field.

Conclusion

The investigational history of Saredutant (SR 48968) represents a rigorous and extensive
effort to develop a novel antidepressant based on the antagonism of the NK2 receptor.
Preclinical studies provided a strong rationale for its antidepressant and anxiolytic potential.
The progression to a large-scale Phase lll clinical trial program underscores its initial promise.
Although its development was discontinued, the story of Saredutant offers important lessons
and a wealth of data for researchers and scientists in the field of drug development and
neuroscience. The detailed methodologies and signaling pathway information presented in this
whitepaper serve as a comprehensive technical resource for understanding the scientific
journey of this investigational compound.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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